molecular formula C16H15N3OS B2409597 3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile CAS No. 339278-41-0

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile

Cat. No.: B2409597
CAS No.: 339278-41-0
M. Wt: 297.38
InChI Key: CATLPLFHSSUABS-ZZXKWVIFSA-N
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Description

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile is an organic compound that features a pyrimidine ring substituted with a 4-methoxyphenyl group and a sulfanylpropanenitrile moiety

Properties

IUPAC Name

3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-15-7-4-13(5-8-15)3-6-14-9-11-18-16(19-14)21-12-2-10-17/h3-9,11H,2,12H2,1H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATLPLFHSSUABS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile typically involves a multi-step process. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Overview of 3-({4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanyl)propanenitrile

This compound belongs to a class of organic molecules that often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of a pyrimidine moiety and a sulfanyl group suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Compounds with similar structures have been studied for their anticancer properties. For instance, pyrimidine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.

Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial activities. Studies have indicated that compounds containing sulfanyl groups can enhance the efficacy of antimicrobial agents against resistant strains of bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects

Research has demonstrated that certain pyrimidine-containing compounds exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that “this compound” may also possess similar properties.

Case Studies

  • Anticancer Activity in Cell Lines
    • A study investigating a similar pyrimidine derivative showed a dose-dependent reduction in cell viability in breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy
    • Research on sulfanyl-pyrimidine derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential for development into new antimicrobial therapies.
  • Anti-inflammatory Mechanisms
    • A compound structurally related to “this compound” was tested in an animal model of inflammation. Results demonstrated a significant decrease in edema and inflammatory markers, suggesting its therapeutic potential in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference Study
AnticancerPyrimidine DerivativeInduces apoptosis in MCF-7 cellsStudy on pyrimidine analogs
AntimicrobialSulfanyl-Pyrimidine DerivativeEffective against resistant bacteriaResearch on sulfanyl compounds
Anti-inflammatoryPyrimidine CompoundReduces edema and inflammatory markersAnimal model study

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